molecular formula C22H16ClN3O2S B2803200 2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235302-14-3

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2803200
CAS No.: 1235302-14-3
M. Wt: 421.9
InChI Key: CZZFDIITEXAZPK-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The benzylthio, chlorophenyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. For example, the benzylthio group can be added using benzyl mercaptan and a suitable base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted imidazole derivatives with different functional groups replacing the chlorine atom

Scientific Research Applications

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1-(3-chlorophenyl)-5-(4-nitrophenyl)-1H-imidazole: Similar structure but with a different position of the nitro group.

    2-(benzylthio)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a different position of the chlorine atom.

    2-(methylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methylthio group instead of a benzylthio group.

Uniqueness

The unique combination of the benzylthio, chlorophenyl, and nitrophenyl groups in 2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-18-9-5-10-19(13-18)25-21(17-8-4-11-20(12-17)26(27)28)14-24-22(25)29-15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZFDIITEXAZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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